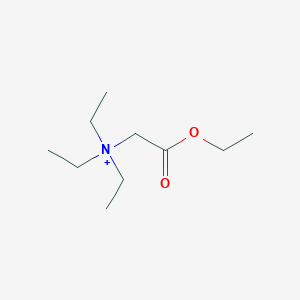

(2-Ethoxy-2-oxoethyl)-triethylazanium

Description

Properties

IUPAC Name |

(2-ethoxy-2-oxoethyl)-triethylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22NO2/c1-5-11(6-2,7-3)9-10(12)13-8-4/h5-9H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZQSPDXLBGLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NO2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328541 | |

| Record name | (2-ethoxy-2-oxoethyl)-triethylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85196-36-7 | |

| Record name | (2-ethoxy-2-oxoethyl)-triethylazanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

The compound features a triethylammonium core ($$ \text{N}^+(\text{C}2\text{H}5)3 $$) covalently bonded to a 2-ethoxy-2-oxoethyl group ($$ \text{CH}2\text{C(O)OCH}2\text{CH}3 $$). Key properties include a molecular weight of 188.29 g/mol, a topological polar surface area of 26.3 Ų, and seven rotatable bonds, suggesting significant conformational flexibility. The absence of hydrogen bond donors and presence of two acceptors further influence its solubility and reactivity.

Synthetic Relevance

Quaternary ammonium compounds like this are typically synthesized via nucleophilic substitution or alkylation reactions. The ethoxy-oxoethyl moiety introduces ester functionality, necessitating careful protection-deprotection strategies during synthesis.

Alternative Methodologies

Enzymatic Synthesis

Recent advances in biocatalysis suggest potential for lipase-mediated esterification. For instance, Candida antarctica lipase B (CAL-B) could catalyze the formation of the ethoxy-oxoethyl group under mild conditions. However, enzyme compatibility with quaternary ammonium intermediates remains unverified.

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-2-oxoethyl)-triethylazanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted ammonium compounds.

Scientific Research Applications

(2-Ethoxy-2-oxoethyl)-triethylazanium has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of (2-Ethoxy-2-oxoethyl)-triethylazanium involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their function and leading to cell death. The molecular targets include membrane phospholipids and protein active sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

- 2-[2,2-Di(phenyl)acetyl]oxyethyl-triethylazanium: Features a triethylazanium group linked to a diphenylacetyl ester.

- Ethyl-1-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxylate: Incorporates a quinoline scaffold with ethoxy-oxoethyl and ester groups. The heteroaromatic core may enhance antibacterial activity compared to purely aliphatic systems .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Functional Groups | Key Properties/Applications |

|---|---|---|---|

| (2-Ethoxy-2-oxoethyl)-triethylazanium | Triethylazanium | Ethoxy-oxoethyl ester | Potential surfactant or catalyst |

| 2-[2,2-Di(phenyl)acetyl]oxyethyl-triethylazanium | Triethylazanium | Diphenylacetyl ester | Higher lipophilicity; drug delivery studies |

| Ethyl-1-(2-ethoxy-2-oxoethyl)-quinoline derivatives | Quinoline | Ethoxy-oxoethyl, ester | Antibacterial activity (e.g., against S. aureus) |

Q & A

Q. What are the key challenges in synthesizing (2-Ethoxy-2-oxoethyl)-triethylazanium, and what methodological strategies can address them?

Synthesis challenges include controlling regioselectivity during esterification and avoiding quaternary ammonium salt degradation. A robust approach involves:

- Using anhydrous conditions to minimize hydrolysis of the ethoxy-oxoethyl group.

- Employing low-temperature (<0°C) reactions to stabilize intermediates, as demonstrated in crystallographic studies of analogous phosphonium salts .

- Purification via recrystallization in non-polar solvents to isolate the zwitterionic product .

Q. Which spectroscopic techniques are optimal for characterizing (2-Ethoxy-2-oxoethyl)-triethylazanium?

Key techniques include:

Q. How can researchers validate the purity of this compound for biological assays?

Q. What are the solubility properties of (2-Ethoxy-2-oxoethyl)-triethylazanium in common solvents?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its zwitterionic nature. Limited solubility in water (<1 mg/mL) and ethanol (~5 mg/mL) has been observed in analogous quaternary ammonium derivatives .

Q. How should this compound be stored to ensure long-term stability?

- Store under inert gas (Ar/N) at –20°C in amber vials to prevent photodegradation.

- Use desiccants (e.g., silica gel) to mitigate hygroscopicity, which can hydrolyze the ethoxy-oxoethyl group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of (2-Ethoxy-2-oxoethyl)-triethylazanium in nucleophilic environments?

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess charge distribution and nucleophilic attack sites.

- Molecular Dynamics Simulations : Model solvation effects in DMSO/water mixtures to predict hydrolysis rates .

- Compare results with experimental kinetic data from pH-dependent stability studies .

Q. What experimental designs are suitable for studying the compound’s environmental fate?

Adopt methodologies from Project INCHEMBIOL:

- Laboratory Studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photolysis under UV light (λ = 254 nm) .

- Ecotoxicology : Use Daphnia magna assays to evaluate acute toxicity (LC) and bioaccumulation potential .

- Field Studies : Monitor degradation products in simulated soil matrices using LC-MS/MS .

Q. How can contradictory data on the compound’s thermal stability be resolved?

Q. What strategies mitigate interference from this compound in mass spectrometry-based metabolomics?

- Ion Suppression Studies : Use matrix-matched calibration to assess signal suppression in biological samples.

- Chromatographic Separation : Optimize reverse-phase HPLC gradients to resolve the compound from endogenous metabolites .

- High-Resolution MS (HRMS) : Employ Orbitrap or Q-TOF systems to distinguish isotopic patterns from co-eluting species .

Q. How can the compound’s interaction with lipid bilayers be mechanistically studied?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics with synthetic phospholipid monolayers.

- Fluorescence Anisotropy : Use labeled analogs to quantify membrane fluidity changes .

- MD Simulations : Model insertion energetics into POPC bilayers to correlate with experimental permeability data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.